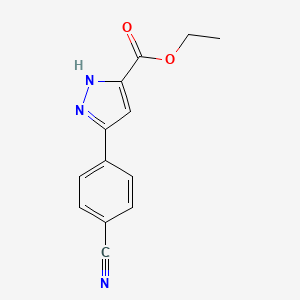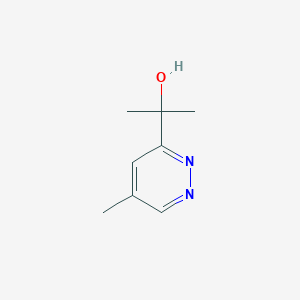
2-(5-Methylpyridazin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylpyridazin-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at position 5 and a propan-2-ol group at position 2.
準備方法
The synthesis of 2-(5-Methylpyridazin-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylpyridazine with propan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux and using an acid or base catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反応の分析
2-(5-Methylpyridazin-3-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
科学的研究の応用
2-(5-Methylpyridazin-3-yl)propan-2-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(5-Methylpyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-(5-Methylpyridazin-3-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Phenoxypyridin-3-yl)propan-2-ol: This compound has a phenoxy group instead of a methyl group, which may result in different chemical and biological properties.
2-(2-Pyridinyl)-2-propanol: This compound has a pyridine ring instead of a pyridazine ring, which may affect its reactivity and biological activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These compounds have a phenyl group and a piperazine ring, which may confer different pharmacological properties.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(5-methylpyridazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(8(2,3)11)10-9-5-6/h4-5,11H,1-3H3 |
InChIキー |
MKTLWEQFYRJYTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

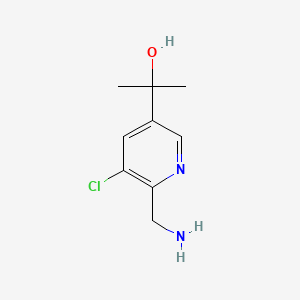
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
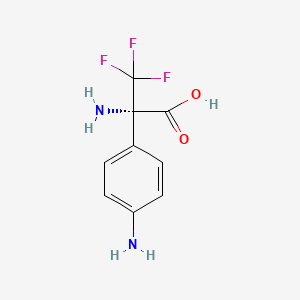

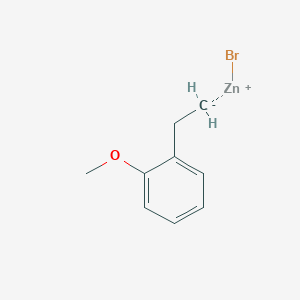
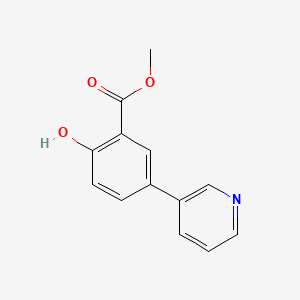
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
